molecular formula C10H16Cl2N2O B6184969 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride CAS No. 2624142-44-3

1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6184969
CAS No.: 2624142-44-3
M. Wt: 251.2
InChI Key:
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Description

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a synthetic organic compound that features a unique combination of an oxolane (tetrahydrofuran) ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases, acids, or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

    1-(Oxolan-2-yl)-1-(pyridin-2-yl)methanamine: Similar structure but with different positions of the oxolane and pyridine rings.

    1-(Oxolan-3-yl)-1-(pyridin-4-yl)methanamine: Variation in the position of the pyridine ring.

    1-(Tetrahydrofuran-3-yl)-1-(pyridin-3-yl)methanamine: Similar structure with a different name for the oxolane ring.

Uniqueness: 1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is unique due to its specific ring positions and the presence of both an oxolane and pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

2624142-44-3

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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